REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][NH:8][S:9]([C:12]1[CH:13]=[C:14]([CH:18]=[CH:19][CH:20]=1)[C:15](O)=[O:16])(=[O:11])=[O:10].B.C1COCC1.Cl.O>C1COCC1>[OH:16][CH2:15][C:14]1[CH:13]=[C:12]([S:9]([NH:8][CH2:7][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=2)(=[O:11])=[O:10])[CH:20]=[CH:19][CH:18]=1 |f:1.2|
|
Name
|
|
Quantity
|
840 mg
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)CNS(=O)(=O)C=1C=C(C(=O)O)C=CC1
|
Name
|
|
Quantity
|
14.4 mL
|
Type
|
reactant
|
Smiles
|
B.C1CCOC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir for 18 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
resulting in the evolution of H2
|
Type
|
TEMPERATURE
|
Details
|
Upon heating to 70° C. for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
a clear solution was obtained
|
Type
|
EXTRACTION
|
Details
|
the resulting solution was extracted with diethyl ether (3×20 ml)
|
Type
|
TEMPERATURE
|
Details
|
The aqueous phase was cooled to 0° C.
|
Type
|
EXTRACTION
|
Details
|
solid NaHCO3 and extracted with CHCl3 (6×20 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude material was used without further purification in the next reaction
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
OCC=1C=C(C=CC1)S(=O)(=O)NCC1=NC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |